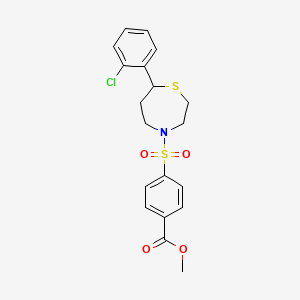

Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with sulfonyl and benzoate groups are often used in organic synthesis and medicinal chemistry due to their reactivity and biological activity . They can be part of larger molecules with potential therapeutic applications.

Synthesis Analysis

The synthesis of similar compounds often involves reactions like electrophilic aromatic substitution, nucleophilic substitution, and addition reactions . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. For example, the presence of electron-withdrawing groups like sulfonyl can make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Anti-Allergic Applications

Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate: has been explored for its potential in treating allergic reactions. Derivatives of this compound have shown significant effects on both allergic asthma and allergic itching. In particular, certain derivatives have demonstrated stronger potency against allergic asthma than levocetirizine, a standard anti-allergy medication .

Antiviral Activity

Research into the antiviral applications of this compound has led to the synthesis of derivatives that exhibit anti-tobacco mosaic virus activity. This suggests potential for agricultural applications in protecting plants against viral pathogens .

Anti-Inflammatory Properties

The sulfonamide group present in this compound is associated with anti-inflammatory activities. This property could be beneficial in the development of new medications for treating inflammation-related disorders .

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including those related to Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate , have been reported to act as carbonic anhydrase inhibitors. This activity is crucial for designing drugs for conditions like glaucoma and mountain sickness .

Anticonvulsant Effects

Compounds with a thiadiazole structure, similar to the one present in this compound, have been reported to possess anticonvulsant properties. This opens up research avenues for the treatment of epilepsy and other seizure disorders .

Antibacterial and Antifungal Properties

The structural components of Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate are conducive to antibacterial and antifungal activities. This makes it a candidate for the development of new antimicrobial agents .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4S2/c1-25-19(22)14-6-8-15(9-7-14)27(23,24)21-11-10-18(26-13-12-21)16-4-2-3-5-17(16)20/h2-9,18H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZKAMYBIVMREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)

![[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide](/img/structure/B2855830.png)

![(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2855836.png)

![Ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2855838.png)